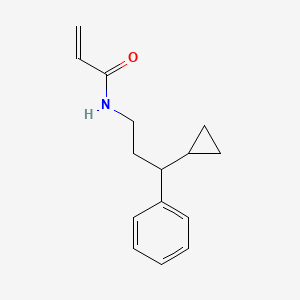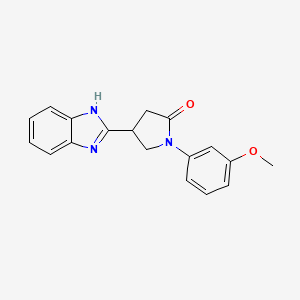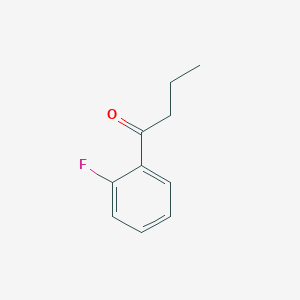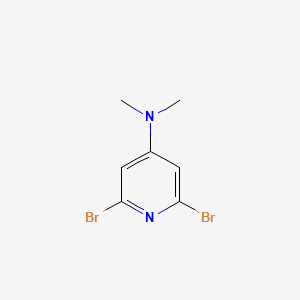
3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as DPPC, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Studies on related compounds have demonstrated a wide range of synthetic applications, particularly in the construction of complex heterocyclic structures. For instance, research on the synthesis and reactivity of enaminonitriles and azaenamines has led to the formation of pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of these compounds in heterocyclic chemistry (Abdallah, 2007), (Fadda et al., 2012). Moreover, the facile synthesis of α, β-unsaturated γ-butyrolactones via ring contraction indicates the potential for creating highly functionalized molecules for further research applications (Sil et al., 2004).
Biological Activities
Novel derivatives have been synthesized with potent antibacterial and biofilm inhibitory activities, highlighting the therapeutic potential of these compounds. Specifically, bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown significant efficacy against bacterial strains, including MRSA and VRE, and have exhibited strong biofilm inhibition activities (Mekky & Sanad, 2020). This underscores the promise of such derivatives in addressing critical healthcare challenges related to bacterial infections and resistance.
Anticancer Activity
The exploration of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has led to the identification of new molecules with anticancer activity. This research demonstrates the potential of these compounds in the development of novel anticancer therapies, highlighting the importance of such chemical structures in medicinal chemistry (Metwally et al., 2016).
Eigenschaften
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-8-14(12(2)23-11)17(22)21-7-3-4-13(10-21)24-16-15(9-18)19-5-6-20-16/h5-6,8,13H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWWTCVXVIDNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)



![4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2749869.png)

![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)
![N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide](/img/structure/B2749876.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)
![2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2749882.png)
